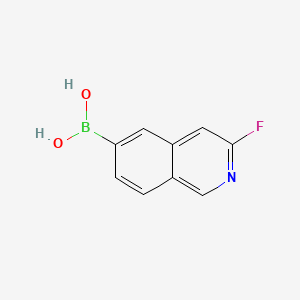

(3-Fluoroisoquinolin-6-yl)boronic acid

Descripción general

Descripción

(3-Fluoroisoquinolin-6-yl)boronic acid is an organoboron compound with the molecular formula C9H7BFNO2. It is a derivative of isoquinoline, featuring a boronic acid functional group at the 6th position and a fluorine atom at the 3rd position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid typically involves the reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in the presence of n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) at -78°C. The mixture is then quenched with hydrochloric acid, diluted with water, and extracted with ethyl acetate. The organic layers are dried, filtered, and evaporated to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: (3-Fluoroisoquinolin-6-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

(3-Fluoroisoquinolin-6-yl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The primary mechanism of action for (3-Fluoroisoquinolin-6-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparación Con Compuestos Similares

- Phenylboronic acid

- 4-Fluorophenylboronic acid

- Isoquinolin-6-ylboronic acid

Comparison: (3-Fluoroisoquinolin-6-yl)boronic acid is unique due to the presence of both a fluorine atom and an isoquinoline ring, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .

Actividad Biológica

(3-Fluoroisoquinolin-6-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the boronic acid group is crucial for its biological activity, as it can mimic carboxylic acids and participate in various biochemical interactions. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

The mechanism of action for this compound primarily involves its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating cell proliferation and survival, making them valuable targets in cancer therapy. Boronic acids can form reversible covalent bonds with the active site of these enzymes, leading to inhibition of their activity.

Key Mechanisms:

- Inhibition of Tyrosine Kinases : Compounds like this compound inhibit kinases associated with various cancers, including prostate and breast cancer.

- Proteasome Inhibition : Boronic acids have been shown to inhibit proteasome activity, which is essential for protein degradation in cancer cells, thus promoting apoptosis.

- Molecular Docking Studies : In silico studies suggest that this compound can bind effectively to target proteins involved in cancer progression, forming crucial hydrogen bonds that stabilize the interaction.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the core structure of this compound can significantly affect its biological activity. For instance:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Unsubstituted Isoquinoline | Low Activity | Lacks necessary interactions for effective binding. |

| 3-Fluoro Substitution | Enhanced Activity | Increases lipophilicity and binding affinity. |

| Addition of Trifluoromethyl Group | Variable Activity | Can enhance antiproliferative effects depending on position. |

Studies have shown that the introduction of fluorine at the 3-position increases antiproliferative activity against cancer cell lines compared to non-fluorinated analogs .

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various boronic acid derivatives, this compound demonstrated selective cytotoxicity against prostate cancer cell lines (LAPC-4 and PC-3). The compound showed comparable effectiveness to established drugs like flutamide but with improved selectivity .

- Molecular Docking Experiments : Molecular docking simulations revealed that the compound binds favorably to the androgen receptor (AR), suggesting a potential role as an AR antagonist. This interaction is characterized by hydrogen bonding with key residues within the binding pocket .

- Comparative Studies : When compared with other boronic acids, this compound exhibited superior activity against certain cancer types due to its unique structural features that enhance target binding .

Propiedades

IUPAC Name |

(3-fluoroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHNXWLNMLXBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.